molecular formula C24H19N3O3S B14918818 N-(4-acetylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B14918818
M. Wt: 429.5 g/mol
InChI Key: DPMAWZUTUXOUJA-UHFFFAOYSA-N
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Description

N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ACETYLPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with isatoic anhydride under acidic conditions.

    Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with thiol reagents to introduce the sulfanyl group.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The acetyl group can be substituted with other acyl groups using acyl chlorides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Acyl chlorides, pyridine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various acylated derivatives.

Scientific Research Applications

N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its quinazolinone core.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-ACETYLPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: Inhibition of specific enzymes, leading to disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
  • N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
  • N-(4-(ACETYLAMINO)-2-METHOXYPHENYL)ACETAMIDE

Uniqueness

N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above .

Properties

Molecular Formula

C24H19N3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C24H19N3O3S/c1-16(28)17-11-13-18(14-12-17)25-22(29)15-31-24-26-21-10-6-5-9-20(21)23(30)27(24)19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,25,29)

InChI Key

DPMAWZUTUXOUJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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